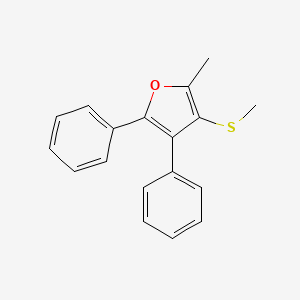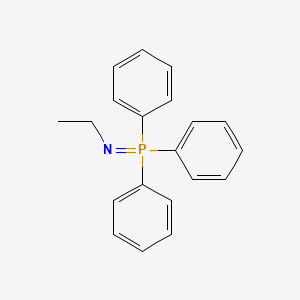
Ethanamine, N-triphenylphosphoranylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-triphenylphosphoranylidene- is an organic compound with the molecular formula C20H20NP and a molecular weight of 305.3533 g/mol . It is characterized by the presence of a triphenylphosphoranylidene group attached to an ethanamine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, N-triphenylphosphoranylidene- can be synthesized through the reaction of triphenylphosphine with an appropriate ethanamine derivative under controlled conditions. The reaction typically involves the use of a base to deprotonate the ethanamine, followed by the addition of triphenylphosphine to form the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N-triphenylphosphoranylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanamine, N-triphenylphosphoranylidene- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of Ethanamine, N-triphenylphosphoranylidene- depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce a variety of substituted phosphine derivatives .
Applications De Recherche Scientifique
Ethanamine, N-triphenylphosphoranylidene- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanamine, N-triphenylphosphoranylidene- involves its interaction with various molecular targets and pathways. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethanamine, N-triphenylphosphoranylidene- include:
Triphenylphosphine: A widely used reagent in organic synthesis.
Triphenylphosphine oxide: A common oxidation product of triphenylphosphine.
Triphenylphosphoranylidene derivatives: Various derivatives with different substituents on the phosphoranylidene group.
Uniqueness
Ethanamine, N-triphenylphosphoranylidene- is unique due to its specific combination of an ethanamine moiety with a triphenylphosphoranylidene group. This structural feature imparts distinct reactivity and properties, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
47182-04-7 |
|---|---|
Formule moléculaire |
C20H20NP |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H20NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
Clé InChI |
HDISZNSQGZXVLN-UHFFFAOYSA-N |
SMILES canonique |
CCN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
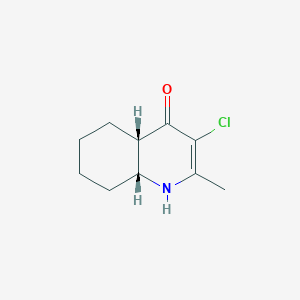
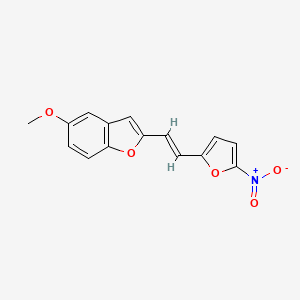
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
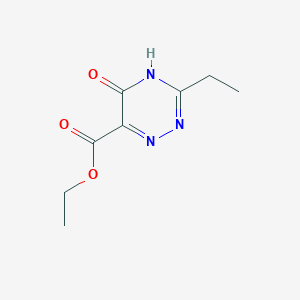
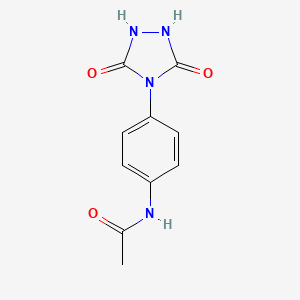
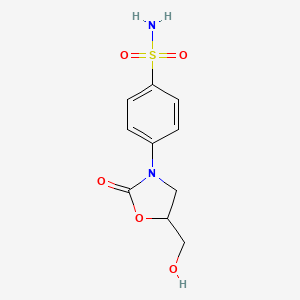
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
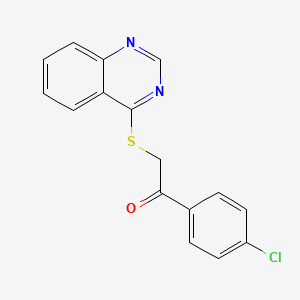
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
